2-Chloro-3-fluoro-4-methoxyaniline

描述

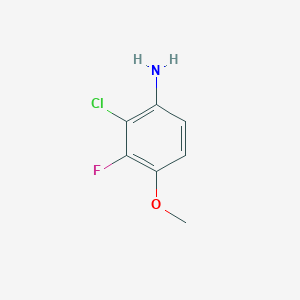

2-Chloro-3-fluoro-4-methoxyaniline (CAS: 1935505-15-9) is a halogenated aniline derivative with the molecular formula C₇H₇ClFNO. This compound features a methoxy group (-OCH₃) at the para position, a chlorine atom at the ortho position, and a fluorine atom at the meta position on the benzene ring. It is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing and directing substituents, which influence reactivity in coupling or substitution reactions.

Key properties include:

属性

分子式 |

C7H7ClFNO |

|---|---|

分子量 |

175.59 g/mol |

IUPAC 名称 |

2-chloro-3-fluoro-4-methoxyaniline |

InChI |

InChI=1S/C7H7ClFNO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,10H2,1H3 |

InChI 键 |

AIVXYUAOWQOBPS-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C(=C(C=C1)N)Cl)F |

产品来源 |

United States |

准备方法

合成路线和反应条件

2-氯-3-氟-4-甲氧基苯胺的合成通常涉及多步有机反应。一种常见的方法是从合适的先驱体开始硝化,然后还原引入氨基。然后通过卤化反应引入氯和氟取代基。 例如,从邻甲基苯酚开始,硝化可以选择性地生成关键中间体,然后进行羟基氯化和氟化,得到所需的化合物 .

工业生产方法

2-氯-3-氟-4-甲氧基苯胺的工业生产可能涉及类似的合成路线,但针对大规模操作进行了优化。这包括使用连续流动反应器、高效催化剂和控制反应条件以确保高产率和纯度。由于处理反应性中间体和危险试剂,该工艺通常需要严格的安全措施。

化学反应分析

反应类型

2-氯-3-氟-4-甲氧基苯胺会发生各种类型的化学反应,包括:

亲核取代: 在适当的条件下,氯和氟取代基可以被亲核试剂取代。

氧化和还原: 氨基可以被氧化为硝基或还原形成不同的衍生物。

亲电芳香取代: 甲氧基使苯环对亲电取代反应活化。

常用试剂和条件

亲核取代: 诸如甲醇钠或叔丁醇钾之类的试剂,在极性非质子溶剂中。

氧化: 高锰酸钾或三氧化铬等试剂。

还原: 使用钯碳的催化氢化或用硼氢化钠的化学还原。

主要产品

从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,亲核取代可以产生各种取代的苯胺,而氧化和还原可以产生硝基苯胺或氨基苯酚。

科学研究应用

2-氯-3-氟-4-甲氧基苯胺在几个科学研究领域都有应用:

化学: 用作合成复杂有机分子和药物的中间体。

生物学: 对其潜在的生物活性及其作为生物活性化合物的构建块进行了研究。

医药: 探索其在药物开发中的潜在用途以及作为活性药物成分的前体。

作用机制

2-氯-3-氟-4-甲氧基苯胺的作用机制涉及它与各种分子靶标和途径的相互作用。苯环上存在供电子基团和吸电子基团影响其反应性和与生物靶标的结合亲和力。 氨基可以形成氢键,而氯和氟取代基可以参与卤键和疏水相互作用,影响化合物的整体活性和选择性 .

相似化合物的比较

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, 2-chloro-3-fluoro-4-methoxyaniline is compared to analogs with variations in halogenation or substitution patterns. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Differences

Halogenation Effects: The addition of chlorine in this compound increases molecular weight by ~34.45 g/mol compared to 3-fluoro-4-methoxyaniline. The absence of chlorine in 3-fluoro-4-methoxyaniline reduces halogen-induced steric hindrance, making it more reactive in electrophilic aromatic substitution reactions.

Physical Properties :

- The melting point of 3-fluoro-4-methoxyaniline (81–84°C) suggests a crystalline solid, while data for this compound is unavailable, likely due to its liquid or low-melting-point nature under standard conditions.

Hazard Profile: this compound’s dual halogenation correlates with higher hazard warnings (H315, H319, H335) compared to its non-chlorinated analog, which lacks explicit hazard data in available sources.

生物活性

2-Chloro-3-fluoro-4-methoxyaniline is an aromatic amine characterized by the presence of a chloro group at the ortho position, a fluoro group at the meta position, and a methoxy group at the para position relative to the amino group. Its molecular formula is with a molecular weight of approximately 175.59 g/mol. This compound exhibits unique electronic properties due to its electronegative substituents, influencing its reactivity and interactions with biological systems.

Biological Activity Overview

The biological activity of this compound is linked to its interactions with various enzymes and cellular pathways. Notably, it has been reported to influence cell signaling mechanisms, particularly those related to oxidative stress and inflammation. Additionally, it may exhibit mutagenic properties, necessitating careful handling in laboratory settings.

Key Biological Interactions

- Enzyme Interaction : Studies indicate that this compound interacts with cytochrome P450 enzymes, affecting its metabolic transformations and biological efficacy. This interaction can lead to altered metabolic pathways and influence cellular responses to environmental stressors.

- Cell Signaling : The compound has been shown to affect signaling pathways associated with oxidative stress, which can have implications for various diseases related to inflammation and cellular damage.

Case Studies

- Mutagenicity Assessment : In one study, this compound was evaluated for its mutagenic potential using bacterial assays. The results indicated that while it exhibited some mutagenic activity, the extent was significantly lower compared to other known mutagens.

- Oxidative Stress Modulation : Another research focused on the compound's role in modulating oxidative stress in human cell lines. The findings suggested that it could reduce oxidative damage by enhancing the activity of antioxidant enzymes.

Comparative Analysis with Similar Compounds

The structural features of this compound allow for comparisons with other compounds in terms of biological activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Chloro-4-methoxyaniline | Chloro at para position, methoxy at ortho | Lacks fluoro group; different reactivity |

| 5-Fluoro-2-methoxyaniline | Fluoro at meta position, methoxy at para | Lacks chloro group; distinct electronic properties |

| 3-Chloro-5-fluoro-4-methoxyaniline | Additional fluoro group | Unique due to specific arrangement of substituents |

| 5-Chloro-3-fluoro-2-methoxyaniline | Chloro at para position, fluoro at meta | Different reactivity due to positional changes |

Toxicological Profile

The potential toxicity associated with this compound has raised concerns regarding its use in various applications. Its ability to form reactive metabolites complicates its interaction profile within biological systems, necessitating thorough investigation in toxicological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。